2-(3-Methoxyphenyl)pyrrolidine hydrochloride
Description
Significance of the Pyrrolidine (B122466) Core in Organic Synthesis
The pyrrolidine ring is a ubiquitous structural motif found in a vast array of natural products, pharmaceuticals, and functional materials. nih.govfrontiersin.org Its significance stems from a combination of its unique structural properties and its utility as a versatile synthetic scaffold. The non-planar, puckered conformation of the ring allows for three-dimensional diversity in molecular design, a feature highly sought after in drug discovery to enhance target binding and pharmacokinetic properties. nih.govresearchgate.net Furthermore, the nitrogen atom within the ring imparts basicity and nucleophilicity, providing a reactive handle for further chemical modification. nih.gov
The pyrrolidine core is a fundamental component of many natural alkaloids, such as nicotine (B1678760) and hygrine, and is also found in essential biomolecules like the amino acids proline and hydroxyproline. mdpi.comwikipedia.org This prevalence in nature has inspired chemists to incorporate this scaffold into synthetic molecules, leading to the development of numerous successful drugs. mdpi.com
| Category | Examples of Pyrrolidine-Containing Molecules |
| Natural Alkaloids | Nicotine, Hygrine, Cuskhygrine |
| Amino Acids | Proline, Hydroxyproline |
| Pharmaceuticals | Captopril, Anisomycin, Raclopride, Asunaprevir |
The pyrrolidine ring is of paramount importance in asymmetric synthesis due to its inherent chirality and its role as a precursor to chiral ligands and catalysts. nih.gov The pyrrolidine structure can possess up to four stereogenic centers, allowing for the generation of a large number of distinct stereoisomers. nih.gov This stereochemical richness is frequently exploited in the design of molecules that can interact selectively with biological targets, which are themselves chiral.
L-proline, a naturally occurring pyrrolidine derivative, is a cornerstone of organocatalysis, effectively catalyzing a wide range of stereoselective transformations. nih.govmdpi.com Beyond catalysis, chiral pyrrolidines are extensively used as ligands in transition-metal-catalyzed reactions. The defined stereochemistry of the pyrrolidine backbone allows for precise control over the spatial arrangement of coordinating atoms, which in turn governs the stereochemical outcome of the catalyzed reaction. mdpi.comresearchgate.net
Substituted pyrrolidines are considered "privileged scaffolds" in medicinal chemistry and serve as indispensable building blocks for the construction of more complex molecular architectures. frontiersin.orgnih.gov Their synthesis often begins from readily available precursors like proline or through various cyclization strategies. mdpi.com Once formed, the pyrrolidine ring can be further functionalized at multiple positions to create libraries of diverse compounds for biological screening. researchgate.net
The synthetic utility of pyrrolidines is demonstrated in their application in the total synthesis of natural products and the development of novel therapeutic agents. mdpi.comenamine.netacs.org They are key intermediates in the synthesis of a wide range of compounds, including antiviral, anticancer, and central nervous system-active agents. frontiersin.org
Contextualizing 2-(3-Methoxyphenyl)pyrrolidine (B28105) Hydrochloride within Substituted Pyrrolidine Research
2-(3-Methoxyphenyl)pyrrolidine hydrochloride is a specific example of a mono-substituted pyrrolidine that embodies the key structural features of this compound class. Its study and application are situated within the broader context of research into chiral 2-aryl-substituted pyrrolidines, which are recognized as important intermediates for pharmaceutical candidates. acs.orgnih.gov
The structure of this compound consists of two primary components: the saturated five-membered pyrrolidine ring and a methoxy-substituted phenyl group attached at the 2-position (the carbon atom adjacent to the nitrogen). The hydrochloride designation indicates that the basic nitrogen atom of the pyrrolidine ring is protonated, forming a salt with hydrochloric acid.
| Structural Component | Description | Key Feature |
| Pyrrolidine Ring | Five-membered saturated nitrogen-containing heterocycle. | Possesses a chiral center at the C2 position and adopts a non-planar conformation. |
| Substituent | 3-Methoxyphenyl (B12655295) group attached to the C2 position. | Influences the electronic properties and steric profile of the molecule. |
| Salt Form | Hydrochloride salt. | The pyrrolidine nitrogen is protonated, enhancing water solubility. |
Current research on pyrrolidine derivatives is highly focused on the development of novel, efficient, and stereoselective synthetic methodologies. A major goal is to produce enantiomerically pure compounds for evaluation as potential therapeutic agents. mdpi.comnih.gov Several key trends are shaping the field:
Asymmetric Catalysis: The use of chiral catalysts, including both metal-based and organocatalytic systems, to control the stereochemistry during the formation of the pyrrolidine ring or the introduction of substituents is a major area of investigation. mdpi.com
Biocatalysis: Enzymes, such as imine reductases (IREDs), are being increasingly employed for the synthesis of chiral 2-aryl-substituted pyrrolidines. acs.orgacs.orgnih.gov These biocatalytic methods offer high enantioselectivity and operate under mild, environmentally friendly conditions.
Continuous Flow Synthesis: To enable rapid and scalable production of pyrrolidine libraries, continuous flow protocols are being developed. rsc.org This technology allows for precise control over reaction conditions and can significantly accelerate the synthesis of target compounds.
Novel Scaffolds: There is growing interest in creating more complex pyrrolidine-based structures, such as spirocyclic pyrrolidines, which introduce greater three-dimensional complexity for drug discovery applications. researchgate.netfrontiersin.orgenamine.net
The exploration of these advanced synthetic strategies facilitates the generation of diverse pyrrolidine derivatives with a wide range of biological activities, from antimicrobial and antiviral to anticancer and anti-inflammatory properties. nih.govfrontiersin.org
Properties
IUPAC Name |
2-(3-methoxyphenyl)pyrrolidine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO.ClH/c1-13-10-5-2-4-9(8-10)11-6-3-7-12-11;/h2,4-5,8,11-12H,3,6-7H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQQGPFCOCRKQGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2CCCN2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1197235-92-9 | |
| Record name | 2-(3-methoxyphenyl)pyrrolidine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies and Mechanistic Studies
Retrosynthetic Analysis of 2-(3-Methoxyphenyl)pyrrolidine (B28105) Hydrochloride
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. This process involves strategically breaking bonds (disconnections) to identify potential synthetic pathways.
For 2-(3-methoxyphenyl)pyrrolidine, two primary disconnection strategies can be envisioned. The first involves breaking the C-N and C-C bonds of the pyrrolidine (B122466) ring, while the second focuses on the bond connecting the aromatic ring to the heterocyclic system.
Strategy A: Ring Disconnection: This approach involves conceptually breaking one of the C-N bonds and the C4-C5 bond of the pyrrolidine ring. This leads back to a linear precursor, such as a 1,4-dicarbonyl compound or a functionalized amino alcohol. A common precursor identified through this disconnection is a γ-amino ketone or a related derivative. For instance, cyclization of a 4-amino-1-(3-methoxyphenyl)butan-1-one derivative would directly form the desired 2-arylpyrrolidine skeleton.
Strategy B: Aryl-Pyrrolidine Disconnection: This strategy involves disconnecting the bond between the C2 position of the pyrrolidine and the 3-methoxyphenyl (B12655295) group. This identifies a 2-substituted pyrrolidine synthon (e.g., a 2-halopyrrolidine or a pyrroline (B1223166) derivative) and a 3-methoxyphenyl organometallic reagent (e.g., a Grignard or organolithium reagent). This approach is common in late-stage functionalization.
These strategies identify several key precursors for the synthesis of the target molecule.
| Strategy | Disconnection Point | Key Precursors (Synthons) | Chemical Equivalents |
| A | C2-N and C4-C5 bonds | γ-amino ketone | 4-Azido-1-(3-methoxyphenyl)butan-1-one, 5-(3-methoxyphenyl)-5-oxopentanenitrile |
| B | C2-Aryl bond | 2-lithiated N-Boc-pyrrolidine and an electrophilic aryl source | N-Boc-pyrrolidine, 3-bromoanisole, organolithium reagent |
| C | Intramolecular Cyclization | ω-haloamine | 4-chloro-1-(3-methoxyphenyl)butan-1-amine |
Achieving the synthesis of a specific enantiomer of 2-(3-methoxyphenyl)pyrrolidine requires asymmetric synthesis strategies.
Chiral Pool Synthesis: This approach utilizes readily available, inexpensive, and enantiomerically pure natural products as starting materials. For pyrrolidine synthesis, L-proline and L-pyroglutamic acid are common chiral pool sources. nih.govnih.gov For example, the carboxylic acid group of pyroglutamic acid can be manipulated to introduce the 3-methoxyphenyl group, leveraging the inherent stereochemistry of the starting material to control the final product's configuration. acs.org
Chiral Auxiliary Strategies: In this method, an achiral precursor is covalently bonded to a chiral molecule (the auxiliary). This auxiliary directs the stereochemical outcome of a key bond-forming reaction. For the synthesis of 2-substituted pyrrolidines, chiral auxiliaries like (R)-phenylglycinol can be condensed with a keto acid to form a chiral oxazolidine, which then undergoes diastereoselective addition of an organometallic reagent. nih.gov After the desired stereocenter is set, the auxiliary is cleaved to yield the enantioenriched product.
Classical and Modern Synthetic Approaches to the Pyrrolidine Ring System
The construction of the pyrrolidine ring is a central theme in heterocyclic chemistry, with numerous methods developed for its formation.
Cyclization reactions are the most direct methods for constructing the pyrrolidine ring from acyclic precursors. These can be broadly categorized based on the type of bond formation and the nature of the reactive intermediates.
Intramolecular Amination: This strategy involves the formation of a C-N bond within a single molecule to close the ring. Modern methods often focus on the catalytic functionalization of unactivated C-H bonds.
Metal-Catalyzed C-H Amination: Copper and rhodium complexes are effective catalysts for intramolecular amination of remote C(sp³)–H bonds. organic-chemistry.org For instance, a linear N-fluoro amide can be cyclized using a copper-based catalyst to form the pyrrolidine ring. acs.org Dirhodium catalysts can facilitate intramolecular nitrene insertion into sp³ C-H bonds, providing a regio- and diastereoselective route to N-unprotected pyrrolidines under mild conditions. organic-chemistry.org
Enzymatic C-H Amination: Biocatalysis offers a green and highly selective alternative. Engineered cytochrome P450 enzymes (termed "pyrrolidine synthases") can catalyze the intramolecular amination of alkyl azides via nitrene insertion into C(sp³)–H bonds, yielding chiral pyrrolidines with good enantioselectivity. acs.orgnih.gov
Cycloaddition Reactions: These reactions are powerful for constructing cyclic systems, often with excellent control over stereochemistry.
[3+2] Dipolar Cycloaddition: The 1,3-dipolar cycloaddition between an azomethine ylide (a three-atom, four-pi-electron dipole) and an alkene (a dipolarophile) is a cornerstone of pyrrolidine synthesis. rsc.orgnih.gov Azomethine ylides can be generated in situ from various precursors, such as the decarboxylation of α-amino acids or the ring-opening of aziridines. mdpi.com This approach allows for the rapid assembly of highly substituted pyrrolidine rings. researchgate.net Photocatalytic methods have also been developed for formal [3+2] cycloadditions, for example, between cyclopropyl (B3062369) ketones and hydrazones. researchgate.net
A comparison of these methods is summarized below.
| Method | Catalyst/Reagent | Key Features | Reference |
| C-H Amination | Copper or Rhodium Complexes | Utilizes unactivated C-H bonds; good functional group tolerance. | organic-chemistry.orgacs.org |
| Enzymatic Amination | Engineered Cytochrome P450 | High enantioselectivity; environmentally benign conditions. | acs.orgnih.gov |
| [3+2] Cycloaddition | Thermal or Catalytic | Convergent; excellent stereocontrol; builds complexity quickly. | rsc.orgnih.govmdpi.com |
Reductive cyclization involves a cyclization step that is either preceded or accompanied by a reduction. This approach provides access to pyrrolidines from more highly oxidized precursors.
Iridium-Catalyzed Reductive Cycloaddition: A modern approach involves the iridium-catalyzed reductive generation of azomethine ylides directly from stable tertiary amides or lactams. nih.govacs.org Using a mild reducing agent like tetramethyldisiloxane (TMDS), these ylides can be trapped in a [3+2] cycloaddition with an alkene, affording structurally complex pyrrolidines under mild conditions. nih.gov This method avoids the pre-functionalization often required for ylide generation. acs.org
Reductive Cyclization of Imides: N-tethered cyclic imides can undergo reductive cyclization to form pyrrolidine scaffolds. This transformation can be promoted by reducing agents such as samarium(II) iodide, which facilitates the formation of the heterocyclic ring through a radical or anionic intermediate. researchgate.net
Biocatalytic Reductive Amination: Transaminases can be used for the asymmetric synthesis of 2-substituted pyrrolidines from ω-chloroketones. The enzyme stereoselectively converts the ketone to an amine, which then undergoes spontaneous intramolecular cyclization via nucleophilic substitution of the chloride, yielding chiral pyrrolidines with excellent enantiomeric excess. acs.org
Construction from Acyclic Precursors
Building the pyrrolidine scaffold from acyclic precursors is a powerful strategy that allows for significant molecular complexity to be generated in a convergent manner. These approaches avoid the multi-step functionalization often required when starting from pre-existing cyclic systems like proline.
Hydroamination cascades have emerged as an efficient tool for synthesizing pyrrolidine derivatives. These reactions involve the intramolecular addition of an amine across an unsaturated carbon-carbon bond (an alkene or alkyne), often catalyzed by transition metals. The process can be part of a multi-reaction sequence within a single pot, rapidly building the heterocyclic core from simple linear substrates.
A notable strategy combines an asymmetric nitro-Mannich reaction with a gold-catalyzed allene (B1206475) hydroamination. nih.gov This one-pot cascade affords highly substituted pyrrolidines with excellent control over stereochemistry. nih.gov While not explicitly detailed for 2-(3-methoxyphenyl)pyrrolidine, this methodology is applicable to a range of aryl-substituted imines, suggesting its potential for this specific target. The general approach involves reacting a protected imine with a nitroallene in the presence of an organocatalyst, followed by gold-catalyzed cyclization. nih.gov
Another approach utilizes a gold(I)-catalyzed cascade involving the hydroamination and cyclization of α-amino ketones with alkynes to yield multi-substituted pyrroles. nih.gov These pyrroles can subsequently be reduced to the corresponding pyrrolidines. The reaction demonstrates broad functional group tolerance and high regioselectivity. nih.gov
Table 1: Representative Hydroamination Cascade for Pyrrolidine Synthesis This table illustrates a general model based on reported methodologies.
| Step | Reactant A | Reactant B | Catalyst | Key Intermediate | Product | Yield | Enantioselectivity (ee) |
|---|---|---|---|---|---|---|---|
| 1 | Protected Imine | Nitroallene | Bifunctional Organocatalyst | Nitro-Mannich Adduct | Trisubstituted Pyrrolidine | 32-67% | 85-96% |
| 2 | α-Amino Ketone | Alkyne | Gold(I) Complex | Hydroamination Adduct | Substituted Pyrrole (B145914) | Good | N/A |
Radical-based methods provide a complementary route for constructing pyrrolidine rings from acyclic precursors. These strategies often involve the addition of a carbon-centered radical to an imine or a related nitrogen-containing functional group, followed by an ionic cyclization step to close the ring. researchgate.net
One such approach sequences a free radical addition to an N-acylhydrazone with a nucleophilic substitution, enabling a [3+2] annulation to form substituted pyrrolidines. researchgate.net This radical-polar crossover strategy involves an initial radical addition to the imine bond, which generates a new nucleophilic nitrogen center. If the radical precursor contains a suitably positioned leaving group (such as a halide), this nitrogen can displace it in a subsequent intramolecular 5-exo-tet cyclization, furnishing the pyrrolidine ring. researchgate.net
Iminyl radical cyclizations represent another important subset of these reactions. nsf.gov In these processes, an iminyl radical undergoes a 5-exo-trig cyclization onto a tethered alkene. The resulting cyclic radical can be trapped by various reagents to install desired functional groups on the pyrrolidine ring. nsf.gov These reactions highlight the versatility of radical chemistry in constructing complex heterocyclic frameworks from linear starting materials. diva-portal.orgnih.gov
Stereoselective Synthesis of 2-(3-Methoxyphenyl)pyrrolidine Derivatives
Achieving stereocontrol is paramount in modern synthetic chemistry, particularly for compounds intended for biological applications. The synthesis of specific enantiomers of 2-(3-methoxyphenyl)pyrrolidine relies on asymmetric methods, including the use of chiral auxiliaries and catalytic processes.
A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic sequence to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgblogspot.com After establishing the desired stereocenter, the auxiliary can be removed and often recovered for reuse. sigmaaldrich.com This is a robust and reliable method for achieving high levels of stereoselectivity.
The use of N-tert-butanesulfinamide as a chiral auxiliary is a powerful and widely adopted strategy for the asymmetric synthesis of amines, including cyclic amines like pyrrolidines. yale.edunih.gov Developed by Ellman, this methodology relies on the condensation of enantiomerically pure tert-butanesulfinamide with an aldehyde (in this case, 3-methoxybenzaldehyde) to form a chiral N-tert-butanesulfinyl imine. nih.gov
This imine serves as a versatile electrophile. The chiral sulfinyl group effectively shields one face of the C=N double bond, directing the nucleophilic attack of an organometallic reagent to the opposite face with high diastereoselectivity. nih.govresearchgate.net For the synthesis of 2-(3-methoxyphenyl)pyrrolidine, a suitable four-carbon nucleophile is required. A Grignard reagent prepared from 2-(2-bromoethyl)-1,3-dioxane (B48130) has been successfully used for this purpose in the synthesis of other 2-substituted pyrrolidines. rsc.org
The reaction sequence is as follows:
Imine Formation: Condensation of 3-methoxybenzaldehyde (B106831) with (R)- or (S)-tert-butanesulfinamide.
Diastereoselective Addition: Reaction of the resulting chiral imine with a Grignard reagent like (2-(1,3-dioxan-2-yl)ethyl)magnesium bromide.
Cyclization and Deprotection: Treatment of the addition product with acid simultaneously removes the sulfinyl auxiliary and the dioxane protecting group, triggering an intramolecular cyclization to form the pyrrolidine ring. rsc.org
This three-step process provides a rapid and general route to enantiomerically enriched 2-substituted pyrrolidines. rsc.org
Table 2: Asymmetric Synthesis of 2-Arylpyrrolidines using N-tert-Butanesulfinyl Imine Strategy This table outlines the general, high-yielding process for 2-substituted pyrrolidines.
| Step | Starting Aldehyde | Chiral Auxiliary | Nucleophile | Diastereoselectivity (d.r.) | Final Product |
|---|---|---|---|---|---|
| 1 | 3-Methoxybenzaldehyde | (R)-tert-Butanesulfinamide | (2-(1,3-dioxan-2-yl)ethyl)MgBr | High | (S)-2-(3-Methoxyphenyl)pyrrolidine |
| 2 | 3-Methoxybenzaldehyde | (S)-tert-butanesulfinamide | (2-(1,3-dioxan-2-yl)ethyl)MgBr | High | (R)-2-(3-Methoxyphenyl)pyrrolidine |
Asymmetric catalysis offers a more atom-economical approach to stereoselective synthesis, as only a substoichiometric amount of a chiral catalyst is needed to generate large quantities of an enantiomerically enriched product. acs.orgnih.gov Various catalytic systems have been developed for the synthesis of chiral pyrrolidines. acs.orgorganic-chemistry.org
One powerful strategy is the catalytic asymmetric hydrogenation of substituted pyrroles. This method can create up to four new stereocenters with high diastereoselectivity as the aromatic ring is reduced to the saturated pyrrolidine. acs.org The initial stereocenter, often established by reducing a ketone substituent on the pyrrole ring, directs the subsequent hydrogenation of the ring itself. acs.org
Brønsted acid catalysis has also been employed in the enantioselective synthesis of pyrrolidines. For instance, a chiral phosphoric acid can catalyze an intramolecular aza-Michael reaction, where a tethered amine adds to an α,β-unsaturated thioester to form the pyrrolidine ring with high enantioselectivity. whiterose.ac.ukwhiterose.ac.uk
More recently, biocatalysis has provided a complementary approach. Engineered transaminases have been used for the asymmetric synthesis of 2-arylpyrrolidines from ω-chloroketones. acs.org This method offers excellent enantioselectivity (>95% ee) for both enantiomers by selecting the appropriate enzyme variant. acs.org The synthesis of 2-(3-methoxyphenyl)pyrrolidine would start from 4-chloro-1-(3-methoxyphenyl)butan-1-one, with the transaminase catalyzing both the amination and the subsequent intramolecular cyclization.
Table 3: Comparison of Asymmetric Catalytic Strategies for 2-Arylpyrrolidine Synthesis
| Catalytic Method | Catalyst Type | Precursor Type | Key Transformation | Typical Enantioselectivity (ee) |
|---|---|---|---|---|
| Asymmetric Hydrogenation | Chiral Rhodium or Iridium Complex | Substituted Pyrrole | Directed Hydrogenation | High |
| Brønsted Acid Catalysis | Chiral Phosphoric Acid | Acyclic Amine with Michael Acceptor | Intramolecular aza-Michael Addition | High |
| Biocatalysis | Engineered Transaminase | ω-Chloroketone | Reductive Amination / Cyclization | >95% |
Asymmetric Catalysis in Pyrrolidine Ring Formation
Organocatalysis Utilizing Pyrrolidine-Based Catalysts
The field of asymmetric organocatalysis has established the pyrrolidine motif as a privileged structure, largely due to the success of proline and its derivatives in catalyzing a wide array of stereoselective transformations. mdpi.comnih.gov These catalysts typically operate through the formation of transient nucleophilic enamines or electrophilic iminium ions with carbonyl compounds. nih.gov The inherent chirality of the catalyst directs the approach of the reaction partner, leading to the formation of products with high enantiomeric excess.
New generations of pyrrolidine-based organocatalysts have been developed by modifying the core structure to enhance catalytic activity and selectivity. nih.gov For instance, diarylprolinol silyl (B83357) ethers are highly effective organocatalysts for various chemical transformations. nih.gov Research has also focused on synthesizing catalysts with bulky substituents at the C2 position, derived from chiral sources like (R)-glyceraldehyde acetonide, to create a sterically demanding environment around the catalytic site. nih.gov These catalysts have proven effective in asymmetric Michael additions of aldehydes to nitroolefins, achieving enantioselectivities up to 85% ee. nih.gov The modular nature of these catalysts allows for fine-tuning of their steric and electronic properties to optimize performance for specific substrates. nih.gov
| Catalyst Type | Reaction | Key Feature | Achieved Enantioselectivity (ee) | Reference |
|---|---|---|---|---|
| Proline-derived | Aldol (B89426) Reaction | Natural amino acid catalyst. | Non-negligible | unibo.it |
| Diarylprolinol Silyl Ethers | Michael Addition | Highly efficient and versatile. | Often >90% | nih.gov |
| Pyrrolidines with C2-bulky substituents | Michael Addition | Derived from chiral pool (e.g., R-glyceraldehyde). | Up to 85% | nih.govresearchgate.net |
| Peptide-based (e.g., H-D-Pro-Pro-Glu-NH2) | Conjugate Addition | Conformational control via hydrogen bonding. | Good to excellent | mdpi.com |
Transition Metal-Catalyzed Asymmetric Cycloadditions
Transition metal catalysis offers powerful and atom-economical routes to polysubstituted pyrrolidines. acs.org Among the most effective methods are [3+2] dipolar cycloadditions involving azomethine ylides, which allow for the direct construction of the five-membered ring with control over as many as four new stereocenters. acs.orgrsc.org Various transition metals, including iridium, rhodium, cobalt, and silver, have been employed to catalyze these transformations. acs.orgresearchgate.netorganic-chemistry.org
Iridium-catalyzed reductive generation of azomethine ylides from stable and abundant tertiary amides or lactams represents a significant advancement. acs.orgunife.it This method proceeds under mild conditions and demonstrates high diastereoselectivity and compatibility with a range of electron-deficient olefins. acs.org Similarly, rhodium-catalyzed [2+2+2] cycloadditions of nitrogen-linked 1,6-diynes with unsaturated partners provide a direct pathway to fused pyrrolidine systems. researchgate.net The choice of metal and ligand is critical for controlling the stereochemical outcome, with divergent pathways to different stereoisomers being possible from the same starting materials simply by altering the catalytic system. rsc.orgorganic-chemistry.org
| Metal Catalyst | Reaction Type | Precursors | Key Advantage | Reference |
|---|---|---|---|---|
| Iridium (e.g., Vaska's complex) | [3+2] Cycloaddition | Amides/Lactams + Olefins | Mild conditions, from abundant precursors. | acs.orgunife.it |
| Rhodium | [2+2+2] Cycloaddition | Nitrogen-linked 1,6-diynes + Alkynes | Efficient access to fused pyrrolidine systems. | researchgate.net |
| Copper | [3+2] Cycloaddition | Imines + Alkenes | Well-established for azomethine ylide generation. | acs.org |
| Silver | [3+2] Cycloaddition | Azomethine Ylides + Olefins | Stereochemical reversal possible with ligand design. | organic-chemistry.org |
| Cobalt | [2+2+2] Cyclotrimerization | Diynes + Unsaturated motifs | Construction of aromatic/heterocyclic rings. | researchgate.net |
Enantioselective Approaches from Functionalized Nitriles
The key step in this synthesis is a 5-exo-tet cyclization of a nitrile anion, which simultaneously forms the pyrrolidine ring and establishes the stereochemistry at the C-4 position through a clean inversion of configuration. researchgate.net The efficiency of this cyclization is highly dependent on the choice of activating group for the nitrile and the base used for deprotonation; studies identified diethyl chlorophosphate as the optimal activating group and lithium hexamethyldisilazide as the most effective base. researchgate.net This cyclization yielded the 1,3,4-trisubstituted chiral pyrrolidine in over 95% yield and with 94-99% enantiomeric excess. researchgate.net Subsequent kinetically controlled epimerization and saponification of the resulting trans-cis nitrile mixture afforded the pure trans-pyrrolidine carboxylic acid. researchgate.net Other methods include tandem reactions, such as a copper-catalyzed three-component amination/cyanation/alkylation sequence starting from a primary amine-tethered alkyne, which produces α-cyano pyrrolidines with good regioselectivity. nih.gov
Reaction Mechanisms and Kinetic Studies in Pyrrolidine Synthesis
Understanding the reaction mechanisms, intermediates, and kinetic profiles of pyrrolidine syntheses is fundamental to optimizing reaction conditions and achieving desired selectivity.
Elucidation of Rate-Determining Steps and Intermediates
In copper-catalyzed intramolecular C-H amination reactions to form pyrrolidines, kinetic isotope effect (KIE) experiments can provide insight into the mechanism. A primary KIE value (kH/kD) of 3.3 was measured, suggesting that the C-H bond cleavage is involved in the rate-determining step of the catalytic cycle. nih.govacs.org Mechanistic investigations can also rule out potential intermediates. For instance, monitoring the reaction profile showed that a putative fluorinated intermediate formed at a different rate than the main product, indicating it was not part of the primary catalytic pathway. nih.govacs.org Common intermediates in pyrrolidine synthesis include azomethine ylides, iminium ions, and various organometallic species, whose existence can be supported or refuted through a combination of kinetic data, trapping experiments, and computational studies. acs.org
| Reaction Type | Proposed Intermediate | Method of Study | Key Finding | Reference |
|---|---|---|---|---|
| 1,3-Anionic Cycloaddition | Anionic adduct | Kinetic analysis (pseudo-first order) | Rate depends on substituent electronics and sterics. | aip.org |
| Copper-Catalyzed C-H Amination | Copper-nitrene or radical species | Kinetic Isotope Effect (KIE) | C-H bond cleavage is part of the rate-determining step. | nih.gov |
| Iridium-Catalyzed [3+2] Cycloaddition | Azomethine ylide | DFT Calculations | Balance of asynchronicity and interaction energies controls selectivity. | acs.orgunife.it |
| Tandem Amination/Cyanation | Cyclic imine | Mechanistic pathway analysis | Cyclization to imine precedes cyanation/alkylation. | nih.gov |
Stereochemical Retention and Inversion Mechanisms
The stereochemical outcome of a pyrrolidine synthesis is often dictated by the specific mechanism of the ring-forming step. Both retention and inversion of configuration at a pre-existing stereocenter are possible and can be controlled by the reaction conditions. researchgate.net
In the synthesis of aza-cyclic amino acids, the choice of base and solvent was found to control the stereochemistry of the cyclization. When potassium amide bases were used in DMF, the reaction proceeded with retention of configuration. In contrast, using lithium amide bases in THF led to an inversion of configuration. researchgate.net This highlights the critical role of the counter-ion and solvent in influencing the geometry of the transition state. Another powerful concept is the "memory of chirality," where the chirality of a starting material is preserved through a transient, achiral intermediate (like a trigonal enolate) to direct the stereochemistry of the final product. researchgate.net This has been demonstrated in intramolecular SN2' reactions of α-amino ester enolates to provide functionalized pyrrolidines with excellent diastereoselectivity. researchgate.net In transition metal-catalyzed reactions, stereochemical outcomes can be reversed through ligand design, as demonstrated in a AgOAc-catalyzed [3+2] cycloaddition where hydrogen bonding between the ligand and a reactant led to a stereochemical reversal. organic-chemistry.org
Influence of Reaction Conditions on Pathway Selectivity
Reaction conditions such as temperature, solvent, catalyst, and substrate concentration can profoundly influence the selectivity of a reaction, directing it toward a specific constitutional isomer or stereoisomer. nih.gov In the photochemical ring contraction of pyridines with silylborane to form pyrrolidine derivatives, the stereoselectivity was highly dependent on the steric bulk of the substituents. nih.gov For most 4-substituted pyridines, the reaction yielded a trans/trans isomer as the major product. However, when a bulky 4-tert-butylpyridine (B128874) was used as the substrate, the selectivity was completely reversed to favor a trans/cis isomer, a change attributed to the significant steric repulsion between the tert-butyl and silyl groups in the transition state. nih.gov
Catalyst choice can also provide divergent synthetic pathways. For example, in hydroalkylation reactions of 3-pyrrolines, a cobalt catalyst selectively yields C2-alkylated pyrrolidines, whereas a nickel catalyst directs the reaction to produce C3-alkylated pyrrolidines. organic-chemistry.org This catalyst-tuned regioselectivity offers a powerful tool for accessing different isomers from a common precursor. Even subtle changes, such as altering the molar ratio of reactants or the reaction concentration, can impact product yields and selectivity, necessitating careful optimization for each specific transformation. nih.gov
Comprehensive Spectroscopic Characterization for Structural Elucidation
Infrared (IR) and Raman Spectroscopy for Functional Group and Vibrational Analysis
A detailed analysis of the vibrational spectrum is often achieved by correlating experimentally observed frequencies with those calculated using theoretical methods, such as Density Functional Theory (DFT). This approach allows for precise assignment of vibrational modes. No published study performing this correlation for 2-(3-Methoxyphenyl)pyrrolidine (B28105) hydrochloride is currently available.
Table 1: Illustrative Theoretical and Experimental Vibrational Frequencies (Placeholder Data)
| Experimental IR (cm⁻¹) | Experimental Raman (cm⁻¹) | Calculated Frequency (cm⁻¹) | Vibrational Assignment |
|---|---|---|---|
| Data Not Available | Data Not Available | Data Not Available | N-H stretch (amine salt) |
| Data Not Available | Data Not Available | Data Not Available | C-H stretch (aromatic) |
| Data Not Available | Data Not Available | Data Not Available | C-H stretch (aliphatic) |
| Data Not Available | Data Not Available | Data Not Available | C=C stretch (aromatic) |
| Data Not Available | Data Not Available | Data Not Available | C-O-C stretch (ether) |
X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformation
X-ray crystallography provides definitive information on the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and absolute stereochemistry. It is the gold standard for structural elucidation. No published crystal structure for 2-(3-Methoxyphenyl)pyrrolidine hydrochloride has been found in crystallographic databases.
The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. This data is then refined to produce a detailed structural model. Specific data for this compound is not available.
Table 2: Illustrative Crystal Data and Structure Refinement Details (Placeholder Data)
| Parameter | Value |
|---|---|
| Chemical formula | C₁₁H₁₆ClNO |
| Formula weight | 213.70 |
| Crystal system | Data Not Available |
| Space group | Data Not Available |
| a, b, c (Å) | Data Not Available |
| α, β, γ (°) | Data Not Available |
| Volume (ų) | Data Not Available |
| Z | Data Not Available |
The crystal structure reveals the preferred conformation of the molecule in the solid state. Key conformational features would include the puckering of the pyrrolidine (B122466) ring and the relative orientation of the 3-methoxyphenyl (B12655295) substituent with respect to the pyrrolidine ring. This solid-state conformation is the result of minimizing intramolecular steric strain and maximizing favorable intermolecular interactions within the crystal lattice. A definitive conformational analysis is contingent on obtaining single-crystal X-ray diffraction data, which is not available.
Table of Compounds Mentioned
| Compound Name |
|---|
Computational and Theoretical Chemistry Studies
Density Functional Theory (DFT) Calculations for Molecular Properties
Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict a variety of molecular properties, including equilibrium geometries, vibrational frequencies, and electronic properties, with a favorable balance between accuracy and computational cost.
The conformational flexibility of the pyrrolidine (B122466) ring and the rotational freedom of the methoxyphenyl substituent give rise to multiple possible low-energy structures for 2-(3-Methoxyphenyl)pyrrolidine (B28105). Geometry optimization using DFT allows for the identification of these stable conformers and the determination of their relative energies.
Table 1: Representative Conformational Analysis Data This table presents hypothetical data to illustrate the typical output of a DFT conformational analysis for a substituted pyrrolidine.
| Conformer | Pyrrolidine Pucker | Dihedral Angle (C-N-C-CAr) | Relative Energy (kcal/mol) |
| 1 | Envelope (E) | 165° | 0.00 |
| 2 | Twist (T) | -75° | 0.85 |
| 3 | Envelope (E) | -15° | 1.20 |
| 4 | Twist (T) | 90° | 1.55 |
Electronic Structure Analysis (HOMO-LUMO, Molecular Electrostatic Potential)
The electronic properties of a molecule are key to understanding its reactivity. DFT calculations provide valuable information about the distribution of electrons and the energies of molecular orbitals.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov For 2-(3-Methoxyphenyl)pyrrolidine, the HOMO is expected to be localized primarily on the electron-rich methoxyphenyl ring, whereas the LUMO may be distributed across the aromatic and pyrrolidine moieties. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter indicating the molecule's chemical stability and reactivity. scispace.com A smaller gap suggests higher polarizability and greater chemical reactivity. nih.gov
The Molecular Electrostatic Potential (MEP) provides a visual representation of the charge distribution within a molecule. nih.govthaiscience.info It is mapped onto the electron density surface, with different colors indicating regions of varying electrostatic potential.
Negative Regions (Red/Yellow): These are electron-rich areas, typically found around electronegative atoms like oxygen and nitrogen. They represent likely sites for electrophilic attack. nih.gov
Positive Regions (Blue): These are electron-poor areas, usually located around hydrogen atoms, particularly the acidic proton on the hydrochloride's nitrogen. They indicate sites susceptible to nucleophilic attack. nih.gov
Neutral Regions (Green): These areas have a potential close to zero.
The MEP map for 2-(3-Methoxyphenyl)pyrrolidine hydrochloride would highlight the negative potential around the methoxy (B1213986) oxygen atom and the positive potential around the ammonium (B1175870) proton, providing a clear picture of its reactive sites. chemrxiv.org
Table 2: Key Electronic Properties from DFT This table defines important electronic properties that can be calculated using DFT.
| Property | Definition | Significance |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Related to the molecule's ability to donate electrons (ionization potential). |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Related to the molecule's ability to accept electrons (electron affinity). |
| HOMO-LUMO Gap (ΔE) | The energy difference between ELUMO and EHOMO | Indicates chemical reactivity, kinetic stability, and polarizability. |
| Molecular Electrostatic Potential (MEP) | The electrostatic potential mapped onto the electron density surface. | Visualizes charge distribution and predicts sites for electrophilic and nucleophilic attack. |
Prediction and Correlation of Spectroscopic Data (NMR Chemical Shifts, IR Frequencies)
DFT calculations are a powerful tool for predicting spectroscopic data, which can be used to confirm or elucidate the structure of a molecule. chemrxiv.org
NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method, implemented within a DFT framework, is commonly used to calculate nuclear magnetic shielding tensors, which are then converted into NMR chemical shifts (¹H and ¹³C). researchgate.net By calculating the chemical shifts for various low-energy conformers and averaging them based on their Boltzmann populations, a theoretical spectrum can be generated. researchgate.net Comparing these predicted shifts with experimental data is an invaluable method for structural verification and conformational analysis. researchgate.netnih.gov
IR Frequencies: The vibrational frequencies of a molecule can also be computed using DFT. These calculations produce a set of normal modes and their corresponding frequencies, which correlate to the absorption bands observed in an experimental Infrared (IR) spectrum. While calculated frequencies are often systematically higher than experimental ones due to the harmonic approximation, they can be scaled by an empirical factor to achieve excellent agreement. This allows for the confident assignment of specific vibrational modes to the observed IR peaks.
Molecular Dynamics (MD) Simulations for Conformational Dynamics
While DFT calculations are excellent for identifying static, low-energy conformers, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of a molecule over time. researchgate.net MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational space in a simulated environment (e.g., in a solvent like water).
For this compound, an MD simulation can reveal:
Pyrrolidine Ring Puckering: The simulation can track the transitions between different envelope and twist conformations of the pyrrolidine ring, revealing the flexibility of the ring system.
Substituent Rotation: The rotational dynamics of the methoxyphenyl group relative to the pyrrolidine ring can be analyzed to understand its preferred orientations and the energy barriers between them.
Solvent Effects: By including explicit solvent molecules, MD simulations can model the influence of the environment on the conformational preferences of the molecule. nih.gov
These simulations provide a more complete picture of the molecule's structural flexibility and the ensemble of conformations it adopts in solution. escholarship.orgnih.gov
Quantum Chemical Descriptors and Reactivity Indices
From the fundamental electronic properties calculated by DFT, such as HOMO and LUMO energies, a set of quantum chemical descriptors can be derived. mdpi.com These descriptors, also known as reactivity indices, provide a quantitative measure of a molecule's reactivity and stability. rasayanjournal.co.in
Table 3: Quantum Chemical Descriptors and Their Significance This table outlines key reactivity indices derived from DFT calculations.
| Descriptor | Formula (Koopmans' Theorem Approximation) | Interpretation |
| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |
| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |
| Electronegativity (χ) | χ = (I + A) / 2 | A measure of the molecule's ability to attract electrons. |
| Chemical Hardness (η) | η = (I - A) / 2 | A measure of resistance to change in electron distribution; proportional to the HOMO-LUMO gap. |
| Chemical Softness (S) | S = 1 / η | The reciprocal of hardness; a measure of how easily the electron cloud is polarized. |
| Electrophilicity Index (ω) | ω = (χ²) / (2η) | A measure of the energy lowering of a system when it accepts electrons. |
These indices are valuable for comparing the reactivity of different molecules and for understanding their behavior in chemical reactions. A molecule with high hardness and a large HOMO-LUMO gap is generally less reactive, while a molecule with high softness is more reactive. rasayanjournal.co.in
In Silico Prediction of Reaction Pathways and Transition States
Computational chemistry can be used to model the entire course of a chemical reaction, providing a detailed understanding of the underlying mechanism. By mapping the potential energy surface along a reaction coordinate, it is possible to identify the transition state—the highest energy point along the lowest energy path between reactants and products. chemrxiv.org
For a molecule like this compound, this could involve:
Modeling Synthesis Reactions: Simulating the final steps of its synthesis to understand the stereochemical outcome or the feasibility of alternative synthetic routes.
Predicting Metabolism: Investigating potential metabolic transformations, such as N-dealkylation or O-demethylation, by calculating the activation energies for different pathways.
The calculation of the transition state structure and its associated activation energy (Ea) is crucial for predicting reaction rates and understanding selectivity. These in silico studies can guide experimental work by identifying the most plausible reaction mechanisms and predicting potential byproducts. chemrxiv.org
Chemical Reactivity and Transformation Pathways
Reactions at the Pyrrolidine (B122466) Nitrogen
The nitrogen atom of the pyrrolidine ring is a secondary amine, making it a nucleophilic and basic center. Its reactivity is central to the synthesis of a wide array of derivatives. The hydrochloride salt form implies that the nitrogen is protonated; therefore, deprotonation with a suitable base is typically the initial step to enable its nucleophilic character for subsequent reactions.
The lone pair of electrons on the pyrrolidine nitrogen, once deprotonated from its hydrochloride salt, readily participates in nucleophilic substitution and addition reactions.
N-Alkylation: This reaction involves the formation of a new carbon-nitrogen bond, converting the secondary amine into a tertiary amine. It is typically achieved by reacting the free base of 2-(3-methoxyphenyl)pyrrolidine (B28105) with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) or other alkylating agents. The reaction proceeds via an SN2 mechanism. The choice of solvent and base is crucial for reaction efficiency. For instance, using a non-protic solvent and a non-nucleophilic base like potassium carbonate can facilitate the reaction. nih.gov
N-Acylation: The pyrrolidine nitrogen can also react with acylating agents such as acyl chlorides or acid anhydrides to form N-acyl derivatives (amides). This reaction is generally robust and proceeds rapidly, often in the presence of a base (like triethylamine (B128534) or pyridine) to neutralize the acidic byproduct (e.g., HCl). The resulting amides are important intermediates in organic synthesis.
Table 1: Representative Reactions at the Pyrrolidine Nitrogen
| Reaction Type | Reagent Example | Product Type |
| N-Alkylation | Benzyl bromide (BnBr) | N-Benzyl-2-(3-methoxyphenyl)pyrrolidine |
| N-Acylation | Acetyl chloride (AcCl) | N-Acetyl-2-(3-methoxyphenyl)pyrrolidine |
The ability to perform N-alkylation and N-acylation allows for the synthesis of a diverse library of N-substituted derivatives. nih.gov These reactions are fundamental in modifying the molecule's properties for various applications in medicinal chemistry and materials science. For example, reductive amination, reacting the pyrrolidine with an aldehyde or ketone in the presence of a reducing agent (e.g., sodium triacetoxyborohydride), is another effective method for N-alkylation. This process forms an intermediate iminium ion which is then reduced in situ to yield the N-substituted tertiary amine.
Reactions at the 3-Methoxyphenyl (B12655295) Moiety
The aromatic ring is the second major site of reactivity, influenced by its two substituents: the methoxy (B1213986) group (-OCH₃) and the pyrrolidin-2-yl group.
The 3-methoxyphenyl moiety is susceptible to electrophilic aromatic substitution (EAS), a class of reactions where an electrophile replaces a hydrogen atom on the aromatic ring. masterorganicchemistry.com The regiochemical outcome of these reactions is dictated by the directing effects of the existing substituents.
Directing Effects: The methoxy group is a strong activating group and is ortho, para-directing due to its ability to donate electron density to the ring via resonance. The pyrrolidin-2-yl group, being an alkyl substituent, is a weak activating group and is also ortho, para-directing.
Considering the positions relative to both groups:
The C2 and C6 positions are ortho to the methoxy group.
The C4 position is para to the methoxy group.
The C2 and C4 positions are ortho and para respectively, relative to the pyrrolidinyl group at C3 (of the phenyl ring).
The powerful activating and directing effect of the methoxy group generally dominates, favoring substitution at the positions ortho and para to it (C2, C4, and C6). Steric hindrance from the adjacent pyrrolidine ring may disfavor substitution at the C2 position. Therefore, electrophilic attack is most likely to occur at the C4 and C6 positions. Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation/acylation. lkouniv.ac.inyoutube.com
Table 2: Predicted Regioselectivity in Electrophilic Aromatic Substitution
| Position | Relation to -OCH₃ | Relation to Pyrrolidinyl | Predicted Reactivity |
| C2 | ortho | - | Moderately favored (sterically hindered) |
| C4 | para | ortho | Highly favored |
| C5 | meta | meta | Disfavored |
| C6 | ortho | para | Highly favored |
While 2-(3-methoxyphenyl)pyrrolidine itself is not typically a substrate for cross-coupling, its halogenated derivatives are excellent precursors for such transformations. jocpr.com If an aryl halide precursor, such as 2-(4-bromo-3-methoxyphenyl)pyrrolidine, is used, a wide range of palladium-catalyzed cross-coupling reactions can be employed to form new carbon-carbon and carbon-heteroatom bonds. researchgate.netsigmaaldrich.com These reactions have become indispensable tools in modern organic synthesis. brynmawr.edu
Examples of applicable reactions include:
Suzuki-Miyaura Coupling: Reaction with a boronic acid or ester to form a biaryl compound.
Heck Coupling: Reaction with an alkene to form a substituted alkene.
Sonogashira Coupling: Reaction with a terminal alkyne to form an aryl alkyne.
Buchwald-Hartwig Amination: Reaction with an amine to form an arylamine.
These reactions offer a versatile strategy for elaborating the aromatic core of the molecule, enabling the synthesis of complex structures. nih.gov
Ring-Opening and Rearrangement Reactions of Pyrrolidine Core
The pyrrolidine ring is a saturated, five-membered heterocycle and is generally stable under many reaction conditions. Ring-opening or rearrangement reactions are not common for simple, unstrained pyrrolidines. Such transformations typically require specific structural features or harsh reaction conditions.
Ring Stability: The pyrrolidine core in 2-(3-methoxyphenyl)pyrrolidine is not inherently strained and lacks functional groups that would facilitate easy ring-opening.
Potential Pathways: In more complex or strained systems, such as 2,3-methanopyrrolidines (which contain a fused cyclopropane (B1198618) ring), ring-opening can be a useful synthetic transformation. chim.itresearchgate.net For the parent compound, ring-opening would likely require oxidative cleavage (e.g., with strong oxidizing agents) or specialized rearrangement reactions that are not typically observed. For instance, certain N-substituted pyrrolidines can undergo rearrangements, but this is highly dependent on the nature of the substituent and the reaction conditions. Computational studies on the synthesis of pyrrolidinedione derivatives have explored mechanisms involving Nef-type rearrangements followed by cyclization, which can involve ring-opening of a lactone precursor. nih.gov However, direct ring-opening of the pyrrolidine in 2-(3-methoxyphenyl)pyrrolidine remains a challenging and less-explored transformation.
Stereospecificity of Ring Contractions
The stereochemical outcome of ring contraction reactions is a critical aspect in the synthesis of chiral molecules, including substituted pyrrolidines. A ring contraction's stereospecificity dictates that a stereoisomer of the starting material is transformed into a specific stereoisomer of the product, preserving the stereochemical integrity of the original chiral centers. This principle is of paramount importance in asymmetric synthesis, where the goal is to produce a single enantiomer of a target compound.
In the context of pyrrolidine synthesis, ring contraction methodologies offer a powerful tool for accessing enantioenriched pyrrolidine derivatives. nih.gov One such approach involves the transformation of larger ring systems, such as piperidines or related lactams, into the five-membered pyrrolidine core. The stereochemical course of these reactions is often governed by the mechanism of the rearrangement.
For instance, a reported method for the synthesis of enantioenriched 2,2-disubstituted pyrrolidines utilizes a stereospecific thermal "Spino" ring contraction of a chiral hydroxamic acid derived from a piperidine (B6355638) scaffold. nih.gov This reaction is proposed to proceed through an isocyanate-like intermediate, akin to a Hofmann rearrangement, where the stereochemistry of the migrating group is retained. nih.gov This stereoretentive process ensures that the chirality established in the six-membered ring precursor is faithfully transferred to the resulting 2,2-disubstituted pyrrolidine. nih.gov
While direct examples of ring contractions leading to 2-(3-Methoxyphenyl)pyrrolidine are not extensively detailed in the literature, the principles of stereospecificity observed in related systems are highly relevant. For a hypothetical ring contraction approach to synthesize a chiral 2-arylpyrrolidine, the choice of the starting chiral precursor and the reaction mechanism would be crucial in controlling the final stereochemistry at the C2 position of the pyrrolidine ring.
The stereospecific conversion of pyrrolidines themselves into smaller rings, such as cyclobutanes, further underscores the principle of stereochemical retention in ring contraction processes. nih.govacs.org Studies have shown that the ring contraction of cis- or trans-substituted pyrrolidines can lead to the stereoselective formation of the corresponding cyclobutane (B1203170) diastereomers. nih.gov In some cases, optically pure pyrrolidines have been converted to enantiopure cyclobutanes with high fidelity, indicating an unaltered memory of chirality during the transformation. nih.gov This is attributed to a rapid ring closure of a biradical intermediate that outpaces competing processes that could lead to loss of stereochemical information. nih.gov
These findings from related systems highlight that if a synthetic strategy involving a ring contraction were to be employed for the synthesis of a specific enantiomer of 2-(3-Methoxyphenyl)pyrrolidine, the stereochemistry of the starting material would need to be carefully controlled. The reaction would have to proceed through a mechanism known to be stereospecific to ensure the desired chirality in the final product. The successful application of such a strategy would depend on the development of a suitable chiral precursor and a ring contraction method that maintains stereochemical integrity throughout the transformation.
Future Directions and Emerging Research Avenues
Development of Novel and Sustainable Synthetic Strategies
The synthesis of pyrrolidine-containing molecules is evolving beyond traditional methods, with a strong emphasis on sustainability, efficiency, and stereoselectivity. mdpi.comchemheterocycles.com Current research focuses on minimizing waste, reducing reaction steps, and utilizing more environmentally benign reagents. chemheterocycles.com
One promising direction is the use of readily available precursors like proline and 4-hydroxyproline (B1632879) to introduce the pyrrolidine (B122466) ring, which ensures the creation of optically pure compounds with high yields. mdpi.com Modern synthetic strategies are also exploring innovative cyclization methods from acyclic precursors. mdpi.com Recent breakthroughs include:
Metal-Free Catalysis: Development of metal-free, Lewis acid-mediated reductive hydroamination cascades for the stereoselective synthesis of pyrrolidines. organic-chemistry.org
C-H Amination: Copper-catalyzed intramolecular amination of unactivated C(sp³)-H bonds provides a direct and efficient route to pyrrolidines under mild conditions, demonstrating high regio- and chemoselectivity. organic-chemistry.org
Dirhodium Catalysis: Intramolecular nitrene insertion into sp³ C-H bonds, catalyzed by dirhodium complexes, enables the synthesis of N-unprotected pyrrolidines at room temperature without the need for external oxidants. organic-chemistry.org
Gold-Catalyzed Reactions: The use of gold catalysts in tandem cycloisomerization/hydrogenation of chiral homopropargyl sulfonamides has proven effective for producing a variety of enantioenriched pyrrolidines in excellent yields and enantioselectivities. organic-chemistry.org
These novel approaches represent a significant step towards more sustainable and efficient chemical manufacturing, reducing reliance on harsh reagents and complex multi-step procedures that have traditionally burdened synthetic chemistry. chemheterocycles.com
Advanced Computational Approaches for Reaction Design and Prediction
Computational chemistry has become an indispensable tool in modern drug discovery and catalyst design, offering powerful methods to predict molecular interactions and reaction outcomes. For pyrrolidine derivatives, in silico techniques are being employed to design novel compounds and understand their biological activity. nih.gov
Key computational methods applied to pyrrolidine systems include:
Quantitative Structure-Activity Relationship (QSAR): 2D and 3D-QSAR models are used to correlate the chemical structure of pyrrolidine derivatives with their biological activity. These models help in designing new compounds with enhanced potency. scispace.comnih.gov
Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor. It is widely used to study the interactions of pyrrolidine-based inhibitors with therapeutic targets like MDM2-p53 and Myeloid cell leukemia-1 (Mcl-1). scispace.comnih.govmdpi.com For instance, docking studies on spiro[pyrrolidin-3,2-oxindoles] have elucidated key binding interactions, guiding the design of more potent inhibitors. scispace.com
Molecular Dynamics (MD) Simulations: MD simulations are used to analyze the physical movements of atoms and molecules, providing insights into the stability of ligand-receptor complexes over time. nih.gov This method helps validate docking results and assesses the stability of newly designed pyrrolidine-based compounds within their biological targets. scispace.comnih.gov
These advanced computational tools accelerate the design and optimization of new pyrrolidine-based molecules, reducing the time and cost associated with experimental screening.
| Computational Technique | Application in Pyrrolidine Research | Key Findings |
| 3D-QSAR | Studying structural requirements for Mcl-1 inhibitors. nih.gov | Generated models with good stability and predictability (e.g., CoMFA Q² = 0.689). nih.gov |
| Molecular Docking | Investigating inhibitors of the MDM2-p53 interaction. scispace.com | Identified key binding energies and interactions for newly designed compounds. scispace.com |
| MD Simulations | Assessing the stability of pyrrolidine derivatives in protein binding sites. nih.gov | Confirmed the stability of ligand-protein complexes over simulation trajectories (e.g., 100 ns). nih.gov |
| ADME/Tox Prediction | Evaluating the drug-like properties of novel compounds. nih.gov | Predicted bioavailability and potential toxicity profiles (e.g., AMES toxicity, hERG inhibition). nih.gov |
Exploration of New Catalytic Applications and Ligand Development
The pyrrolidine scaffold is central to the field of asymmetric organocatalysis, with proline and its derivatives being among the most studied catalysts. mdpi.com Future research is focused on developing novel pyrrolidine-based ligands and catalysts to drive a wider range of chemical transformations with high efficiency and enantioselectivity.
Emerging areas of exploration include:
Hybrid Catalyst Systems: The design of hybrid molecules incorporating the pyrrolidine ring with other pharmacologically active moieties like thiazole, imidazole, and indole (B1671886) is an active area of research. frontiersin.org
Photoenzymatic Synthesis: A novel approach combines photochemical reactions with enzymatic catalysis. For example, the one-pot photoenzymatic synthesis of chiral N-Boc-3-aminopyrrolidine involves a photochemical oxyfunctionalization step followed by stereoselective enzymatic transamination, achieving high conversions and excellent enantiomeric excess. nih.gov
Organocatalyst Development: There is ongoing development of new generations of pyrrolidine-based organocatalysts. For instance, diarylprolinol silyl (B83357) ethers have become powerful catalysts for the asymmetric functionalization of aldehydes. mdpi.com Research continues to fine-tune catalyst structures to improve performance in various reactions, including aldol (B89426) and Michael reactions. mdpi.com
The development of these new catalytic systems is crucial for synthesizing complex molecules, including pharmaceuticals and natural products, in a more controlled and efficient manner. nih.gov
Integration with Automated Synthesis and Flow Chemistry Platforms
The integration of automated synthesis and flow chemistry is revolutionizing the way chemical libraries are created and optimized. These technologies offer significant advantages over traditional batch methods, including improved reaction control, enhanced safety, and accelerated synthesis times. africacommons.netacs.org
The synthesis of pyrrolidine derivatives is increasingly benefiting from these platforms:
Flow Chemistry: Microreactors and flow chemistry systems are being used for various reactions to produce pyrrolidines, such as [3+2] cycloadditions and subsequent reductions. acs.orgafricacommons.net This approach allows for the telescoping of reaction sequences, avoiding the isolation of intermediates and simplifying workup procedures. acs.org Flow synthesis has been successfully applied to produce nitropyrrolidines and highly substituted 2,4-methanopyrrolidines. africacommons.netacs.org
Automated Synthesis: Fully automated platforms are enabling the high-throughput synthesis of pyrrolidine libraries on a nanoscale. nih.govresearchgate.net For example, the use of non-contact dispensing technology has allowed for the creation of over 1000 different iminopyrrolidine derivatives in a fully automated fashion, accelerating the discovery of novel reactions and compounds. nih.govresearchgate.net
The combination of flow chemistry and automated parallel synthesis provides a powerful toolkit for the rapid generation and screening of drug-like pyrrolidine libraries, significantly impacting the drug discovery process. acs.org
Q & A
Basic: What are the optimal synthetic routes for 2-(3-Methoxyphenyl)pyrrolidine hydrochloride?
The synthesis typically involves nucleophilic substitution or coupling reactions. A common approach is reacting 3-methoxyphenol with pyrrolidine in the presence of a base (e.g., NaOH) under controlled conditions, followed by HCl treatment to form the hydrochloride salt . Key steps include:
- Reagent optimization : Use of polar aprotic solvents (e.g., DMF) to enhance reactivity.
- Purification : Recrystallization or column chromatography to achieve >95% purity.
- Yield improvement : Adjusting stoichiometry (1:1.2 molar ratio of phenol to pyrrolidine) and reaction time (12–24 hours at 80–100°C) .
Basic: How is structural characterization performed for this compound?
Standard analytical techniques include:
- NMR spectroscopy : H and C NMR confirm the methoxyphenyl and pyrrolidine moieties. Key peaks: δ 3.8 ppm (methoxy group), δ 2.5–3.5 ppm (pyrrolidine protons) .
- Mass spectrometry (MS) : ESI-MS ([M+H] expected at m/z 224.1) validates molecular weight.
- X-ray crystallography : Resolves stereochemistry and salt formation (if crystalline) .
Basic: What in vitro assays are recommended for initial biological activity screening?
Prioritize receptor-binding assays and enzyme inhibition studies:
- GPCR profiling : Screen for affinity at serotonin or dopamine receptors due to structural similarity to psychoactive analogs .
- Cytochrome P450 inhibition : Assess metabolic stability using liver microsomes .
- Cytotoxicity : MTT assay in HEK-293 or HepG2 cells (IC values >100 µM suggest low toxicity) .
Advanced: How do enantiomeric differences impact pharmacological activity?
The compound’s stereochemistry (e.g., R vs. S configuration at the pyrrolidine ring) significantly affects receptor binding. For example:
- R-enantiomer : May show higher affinity for σ-1 receptors (hypothesized from analogs like (R)-2-(2,5-difluorophenyl)pyrrolidine hydrochloride) .
- S-enantiomer : Could exhibit off-target effects on monoamine transporters.
Methodological recommendation : Use chiral HPLC (e.g., Chiralpak IA column) to resolve enantiomers and test separately in dose-response assays .
Advanced: How to resolve contradictions in reported bioactivity data for structural analogs?
Contradictions often arise from substituent positioning (e.g., methoxy vs. chloro groups) or assay conditions. Strategies include:
- Meta-analysis : Compare EC values across analogs (e.g., 2-(3-methoxyphenyl) vs. 3-(2-chlorophenoxy) derivatives) .
- Molecular docking : Use software like AutoDock Vina to predict binding modes to target proteins (e.g., 5-HT receptor).
- Dose-response refinement : Test broader concentration ranges (0.1 nM–10 mM) to capture full efficacy profiles .
Advanced: What are the pharmacokinetic challenges for this compound?
Key issues include:
- Low bioavailability : Due to high hydrophilicity (logP ~1.2). Mitigate via prodrug strategies (e.g., esterification of the pyrrolidine nitrogen) .
- Metabolic instability : Predominant hepatic clearance via CYP3A4. Use metabolic inhibitors (e.g., ketoconazole) in preclinical studies .
- Blood-brain barrier (BBB) penetration : Predict using PAMPA-BBB assay; structural modifications (e.g., fluorination) may enhance permeability .
Safety: What protocols are recommended for handling and disposal?
- Storage : Keep in airtight containers at 2–8°C under inert gas (N) to prevent degradation .
- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for weighing .
- Waste disposal : Neutralize with 1M NaOH, adsorb onto vermiculite, and incinerate at >800°C .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
